Methyl 9-oxoxanthene-2-carboxylate
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Overview
Description
Methyl 9-oxoxanthene-2-carboxylate is a xanthone derivative with the molecular formula C15H10O4 This compound is known for its unique structure, which includes a xanthene core with a carboxylate ester group at the 2-position and a ketone group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-oxoxanthene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-oxoxanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group at the 9-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group at the 2-position can undergo nucleophilic substitution reactions to form different ester derivatives or amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like sulfuric acid or base.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ester derivatives or amides.
Scientific Research Applications
Methyl 9-oxoxanthene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex xanthone derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 9-oxoxanthene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to modulation of biochemical pathways. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- 2,6-dihydroxy-3-methyl-9-oxoxanthene-8-carboxylic acid methyl ester
- 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
- 7,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester
Comparison: Methyl 9-oxoxanthene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 9-oxoxanthene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-18-15(17)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)19-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTOGJKXWOZHFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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